(S)-2-Bromobutanoic acid

Biocatalysis Chiral Synthesis API Intermediate

(S)-2-Bromobutanoic acid (CAS 32659-49-7) is a chiral α-halogenated carboxylic acid with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.00 g/mol. It is the single enantiomeric form of 2-bromobutyric acid, distinguished by a defined S-configuration at its chiral α-carbon center.

Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
CAS No. 32659-49-7
Cat. No. B144282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Bromobutanoic acid
CAS32659-49-7
Synonyms(S)-2-Bromobutanoic Acid;  L-2-Bromobutanoic Acid;  L-2-Bromobutyric Acid;  L-α-Bromobutanoic Acid; 
Molecular FormulaC4H7BrO2
Molecular Weight167 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)Br
InChIInChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
InChIKeyYAQLSKVCTLCIIE-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.42 M

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Bromobutanoic acid (CAS 32659-49-7): Verified Chiral Purity and Application Data for Procurement Decisions


(S)-2-Bromobutanoic acid (CAS 32659-49-7) is a chiral α-halogenated carboxylic acid with the molecular formula C₄H₇BrO₂ and a molecular weight of 167.00 g/mol [1]. It is the single enantiomeric form of 2-bromobutyric acid, distinguished by a defined S-configuration at its chiral α-carbon center [2]. This compound serves primarily as a critical chiral building block in organic synthesis, enabling the introduction of stereogenic units into complex molecules for pharmaceutical and agrochemical development [3].

Why (S)-2-Bromobutanoic Acid Cannot Be Substituted with Racemic or Alternative Halo-Acid Analogs in Chiral Synthesis


The procurement of racemic (±)-2-bromobutanoic acid (CAS 80-58-0) or the opposite (R)-enantiomer (CAS 2681-94-9) is not a viable substitute for (S)-2-bromobutanoic acid in stereospecific syntheses. Enantiomers possess identical physical and chemical properties in an achiral environment but exhibit profoundly different, often opposite, biological interactions [1]. For instance, in the synthesis of the antiepileptic drug levetiracetam, the required stereochemistry is derived directly from the specific (S)-enantiomer of the starting building block [2]. Using the racemic mixture or the incorrect (R)-enantiomer would lead to the production of the undesired or inactive enantiomer of the final API, requiring costly and time-consuming resolution steps downstream, and compromising overall yield and process efficiency [3].

Quantitative Differentiation Evidence for (S)-2-Bromobutanoic Acid (CAS 32659-49-7)


Enantiomeric Purity Achievement in Biocatalytic Synthesis

A biocatalytic route using enoate reductases (OYE family) produces (S)-2-bromobutanoic acid with high enantiomeric purity. This process provides a defined, high-purity chiral intermediate, which is critical for the stereocontrolled synthesis of downstream active pharmaceutical ingredients (APIs) [1]. This level of stereocontrol is not achievable when starting from a racemic mixture without a dedicated resolution step.

Biocatalysis Chiral Synthesis API Intermediate

Direct Application in the Stereocontrolled Synthesis of Levetiracetam (Keppra®)

The (S)-enantiomer of 2-bromobutanoic acid is a key building block in a validated synthetic route to the blockbuster antiepileptic drug levetiracetam. The established method involves deracemization of the racemic starting material to specifically generate the desired (S)-configuration required for the final API [1]. This contrasts with alternative starting materials that may not provide the required stereochemistry or require more complex synthetic transformations.

Pharmaceutical Synthesis Antiepileptic Drug Chiral Auxiliary

Patented Route to the Chiral Herbicide S-Beflubutamid

The S-enantiomer of 2-bromobutanoic acid is a key intermediate in a patented process for the industrial-scale synthesis of S-beflubutamid, the herbicidally active enantiomer of the commercial herbicide beflubutamid [1]. The patent specifically claims a method for resolving the racemic mixture of 2-bromobutanoic acid to isolate the required (S)-enantiomer for this application, underscoring the importance of its defined chirality.

Agrochemical Synthesis Herbicide Chiral Resolution

Validated Procurement Scenarios for (S)-2-Bromobutanoic Acid Based on Quantitative Evidence


Stereocontrolled Synthesis of Levetiracetam and Related Chiral APIs

Procurement of (S)-2-bromobutanoic acid is scientifically justified for R&D and production teams developing a stereospecific route to levetiracetam or its derivatives. The compound serves as the necessary chiral starting material, as demonstrated in published methodologies, ensuring the correct stereochemistry of the final drug substance [1]. This scenario is directly supported by the evidence in Section 3, Item 2.

Development and Scale-up of Enantiopure Agrochemicals like S-Beflubutamid

Procurement is warranted for agrochemical research and process development focused on chiral herbicides. Patented industrial processes explicitly utilize (S)-2-bromobutanoic acid or its resolution from the racemate as a key step in synthesizing the active S-enantiomer of beflubutamid [2]. This is a direct application of the evidence presented in Section 3, Item 3.

Biocatalysis and Green Chemistry Process Development

The procurement of (S)-2-bromobutanoic acid is valuable for laboratories developing or benchmarking biocatalytic processes. The compound is a product of a validated, high-enantioselectivity (97% ee) enzymatic reduction, making it a useful analytical standard and a benchmark for optimizing similar green chemistry transformations [3]. This scenario is based on the quantitative data in Section 3, Item 1.

Technical Documentation Hub

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